2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile
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Description
DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . Amide coupling is one of the most common reactions in organic chemistry and DMTMM is one reagent used for that reaction .
Synthesis Analysis
DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis
The molecular structure of DMTMM includes a triazine ring with two methoxy groups and a methylmorpholinium group attached .Chemical Reactions Analysis
DMTMM has been used to synthesize other carboxylic functional groups such as esters and anhydrides . It can also be used to make esters from the corresponding alcohol and carboxylic acid .Physical and Chemical Properties Analysis
DMTMM has a molar mass of 276.72 g·mol−1 . It is usually used in the chloride form but the tetrafluoroborate salt is also commercially available .Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides, have been found to be efficient glycosyl donors for enzymatic glycosylation catalyzed by an endo-1,4-β-glucanase .
Mode of Action
It is known that triazine derivatives like dmtmm (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) are commonly used for activation of carboxylic acids, particularly for amide synthesis . They mediate amidation reactions in alcohol and aqueous solutions .
Biochemical Pathways
It is known that triazine derivatives like dmtmm can be involved in the formation of amides, a common reaction in organic chemistry .
Pharmacokinetics
It is known that the by-product of the reaction with dmtmm is highly water soluble and can be easily removed from the main reaction product .
Result of Action
It is known that triazine derivatives like dmtmm are commonly used for activation of carboxylic acids, particularly for amide synthesis . This suggests that the compound could potentially be involved in the formation of amides.
Action Environment
It is known that the by-product of the reaction with dmtmm is highly water soluble and can be easily removed from the main reaction product . This suggests that the compound’s action could potentially be influenced by the presence of water.
Safety and Hazards
Properties
IUPAC Name |
2-[[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-24-16-20-15(21-17(22-16)25-2)23-7-4-12(5-8-23)11-26-14-9-13(10-18)3-6-19-14/h3,6,9,12H,4-5,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPVMGQCWAYPKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCC(CC2)COC3=NC=CC(=C3)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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